molecular formula C11H13NO2 B13858397 3-(2,6-Dimethylphenyl)-2-oxazolidinone

3-(2,6-Dimethylphenyl)-2-oxazolidinone

Cat. No.: B13858397
M. Wt: 191.23 g/mol
InChI Key: NVCFZHXBAHRXHI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2-oxazolidinone is an organic compound that belongs to the class of oxazolidinones It features a 2-oxazolidinone ring substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2-oxazolidinone typically involves the reaction of 2,6-dimethylphenyl isocyanate with an appropriate amino alcohol. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired oxazolidinone product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2-oxazolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound for drug development.

    Industry: The compound can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2,6-Dimethylphenyl)-2-oxazolidinone can be compared with other oxazolidinones such as linezolid and tedizolid. These compounds share a similar core structure but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

List of Similar Compounds

  • Linezolid
  • Tedizolid
  • 3-(4-Methylphenyl)-2-oxazolidinone
  • 3-(2,4-Dimethylphenyl)-2-oxazolidinone

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-8-4-3-5-9(2)10(8)12-6-7-14-11(12)13/h3-5H,6-7H2,1-2H3

InChI Key

NVCFZHXBAHRXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCOC2=O

Origin of Product

United States

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